N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromoacetyl group, dimethoxyphenyl moiety, and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
The synthesis of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-acetyl-4,5-dimethoxyphenyl followed by sulfonamide formation. The reaction conditions often require the use of bromine in chloroform with continuous stirring . Industrial production methods may involve similar steps but on a larger scale, utilizing more efficient and cost-effective processes.
Chemical Reactions Analysis
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common reagents used in these reactions include bromine, chloroform, and various nucleophiles. Major products formed from these reactions include substituted amides, sulfoxides, and heterocyclic compounds.
Scientific Research Applications
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds to N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide include:
Bromoacetyl bromide: Used as an acylating reagent and in the production of heterocyclic compounds.
Cyanothioacetamide: Utilized in multicomponent synthesis of thionicotinonitrile derivatives.
This compound is unique due to its combination of bromoacetyl, dimethoxyphenyl, and sulfonamide groups, which provide a wide range of reactivity and applications.
Properties
Molecular Formula |
C17H18BrNO5S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[2-(2-bromoacetyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18BrNO5S/c1-11-4-6-12(7-5-11)25(21,22)19-14-9-17(24-3)16(23-2)8-13(14)15(20)10-18/h4-9,19H,10H2,1-3H3 |
InChI Key |
OIXWABHJNKOSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)CBr)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.